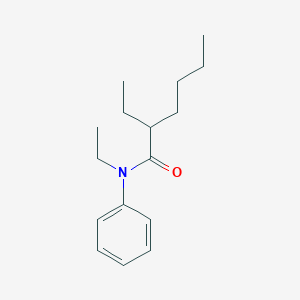
N,2-diethyl-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-diethyl-N-phenylhexanamide, commonly known as DEET, is a synthetic insect repellent that has been widely used for over six decades. It was first developed by the United States Army in the 1940s as a means of protecting soldiers from insect-borne diseases. DEET is a colorless, oily liquid with a slightly sweet odor and is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human scent. DEET may also act as a repellent by affecting the insect's feeding behavior or by causing irritation or toxicity.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile and is generally considered safe for human use. However, it can cause skin irritation and allergic reactions in some individuals. DEET has been shown to be metabolized by the liver and excreted in the urine. It does not accumulate in the body over time.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and purify and is readily available. However, DEET can be expensive and may not be suitable for experiments that require large quantities of the compound.
Zukünftige Richtungen
Future research on DEET could focus on developing more effective and environmentally friendly insect repellents. There is also a need for more research on the long-term effects of DEET exposure on human health and the environment. Additionally, studies on the effects of DEET on non-target species and the potential for DEET resistance in insects could be explored. Finally, research on the use of DEET in combination with other insect repellents or insecticides could be investigated to determine if synergistic effects could be achieved.
Synthesemethoden
DEET is synthesized through a multi-step process that involves the reaction of ethylbenzene with chloroacetyl chloride to form N-ethyl-N-phenylacetamide. This compound is then reacted with sodium ethoxide to form N-ethyl-N-phenylhexanamide, which is subsequently treated with diethylamine to produce DEET. The final product is purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
DEET is widely used as an insect repellent and has been extensively studied for its effectiveness in repelling various insects. It has also been studied for its potential toxicity and safety for human use. DEET has been used in various scientific studies to investigate the effects of insect repellents on insect behavior, physiology, and ecology.
Eigenschaften
Produktname |
N,2-diethyl-N-phenylhexanamide |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,2-diethyl-N-phenylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-11-14(5-2)16(18)17(6-3)15-12-9-8-10-13-15/h8-10,12-14H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
CEVWQUJTTFKYAT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)




![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)